4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Description
4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a benzamide derivative characterized by a morpholine sulfonyl group at the para-position of the benzamide core and a thioether-linked tetrahydropyran (oxane) moiety.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c21-18(19-7-14-26-16-5-10-24-11-6-16)15-1-3-17(4-2-15)27(22,23)20-8-12-25-13-9-20/h1-4,16H,5-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJODDSLSANOMOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(morpholine-4-sulfonyl)benzoic acid with 2-(oxan-4-ylsulfanyl)ethylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide with structurally related compounds from the evidence, focusing on substituents, functional groups, and physicochemical properties.
Key Structural and Functional Differences
Core Heterocycles and Linkages :
- The target compound employs a benzamide scaffold with a flexible oxane-thioethyl chain, contrasting with the rigid oxadiazole in ’s compound and the triazole-thiazole system in . The oxadiazole and triazole rings enhance metabolic stability but may reduce conformational adaptability .
- The triazole-thione derivatives () exhibit tautomerism (thione ↔ thiol), which is absent in the target compound due to its stable thioether linkage .
Substituent Effects: The morpholine sulfonyl group is conserved across all compared compounds, suggesting its critical role in solubility and target binding. However, the target compound’s oxane-thioethyl group provides unique lipophilicity compared to the fluorophenyl () or halogenated phenylsulfonyl groups (), which may influence membrane permeability . The methylsulfanyl-oxadiazole substituent () introduces a metabolically stable sulfur atom, whereas the thiazolyl-aminoethyl group () adds hydrogen-bonding capacity for target engagement .
Synthetic Routes: Compounds in derive from hydrazinecarbothioamide cyclization, forming triazole-thiones. In contrast, the target compound likely requires coupling of preformed oxane-thioethyl amines with a sulfonylated benzoyl chloride . ’s compound involves multistep functionalization of triazole-thioethers, emphasizing the complexity of introducing thiazole-aminoethyl groups .
Research Findings and Implications
- Spectroscopic Differentiation : IR spectra of the target compound would lack the νC=O (~1660–1682 cm⁻¹) and νS-H (~2500–2600 cm⁻¹) bands seen in ’s precursors, confirming its stable thioether structure .
- Bioactivity Potential: While direct pharmacological data are absent, the target compound’s balance of polarity (sulfonyl) and lipophilicity (oxane) aligns with kinase inhibitor scaffolds. Comparatively, ’s compound may exhibit stronger target affinity due to its thiazole-mediated H-bonding .
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Morpholine Group : Imparts solubility and potential interactions with biological targets.
- Sulfonamide Moiety : Known for its antibacterial properties.
- Oxan-4-ylsulfanyl Ethyl Chain : May enhance the compound's bioactivity through specific interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzamide derivatives have shown broad-spectrum activity against various pathogens. The sulfonamide group is particularly noted for its efficacy against bacterial infections, as seen in studies involving structurally related compounds .
Anticancer Potential
The anticancer activity of sulfonamide-containing compounds has been documented in various studies. These compounds often exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating their potency. For instance, similar compounds have shown IC50 values in the low micromolar range against different cancer types . The mechanism often involves apoptosis induction and cell cycle arrest.
Case Study 1: Antiviral Screening
A study evaluated the antiviral activity of a series of benzamide derivatives, including those structurally related to 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide. The results indicated that certain derivatives significantly reduced HBV replication in HepG2 cells, demonstrating the potential for developing new antiviral agents based on this scaffold .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of sulfonamide derivatives was screened for antimicrobial activity against common pathogens. The findings revealed that several compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that our target compound may also possess similar properties .
The biological activity of 4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is hypothesized to involve:
- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
- Modulation of Viral Replication : Similar compounds have been shown to interfere with viral life cycles by upregulating host defense mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
